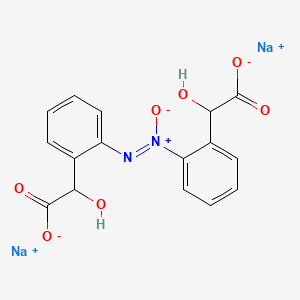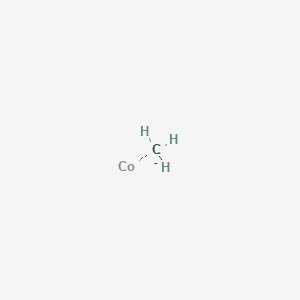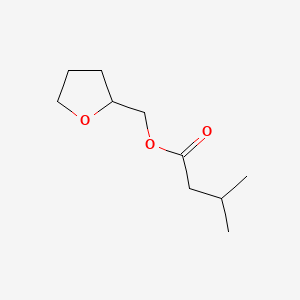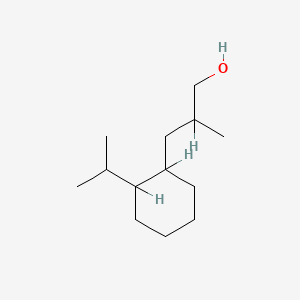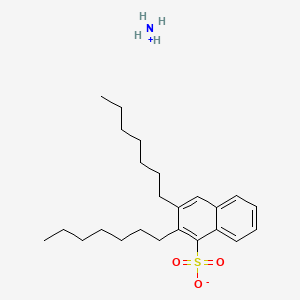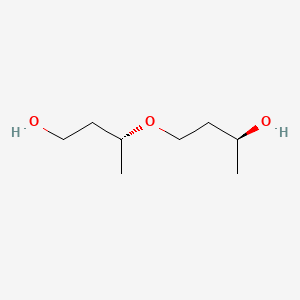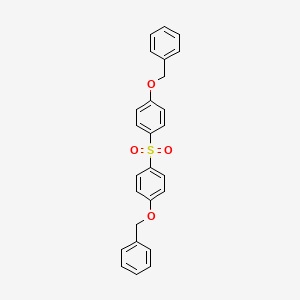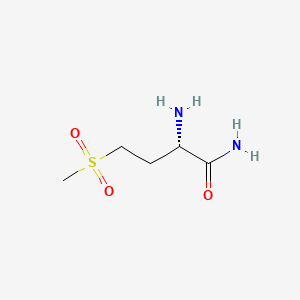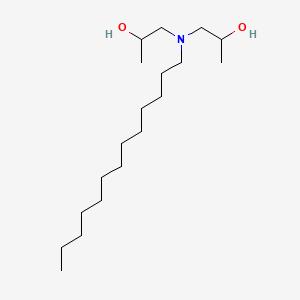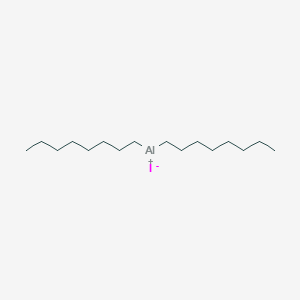
Di-N-octylaluminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, iododioctyl- is a chemical compound that contains aluminum and iodine. This compound is part of the broader category of organoaluminum compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of aluminum, iododioctyl- typically involves the reaction of aluminum with iodine or hydrogen iodide. One common method is the direct reaction of aluminum powder with iodine in the presence of a small amount of water, which acts as a catalyst. This reaction is highly exothermic and produces aluminum iodide as an intermediate product . Industrial production methods may involve more controlled environments to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Aluminum, iododioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and iodine.
Reduction: It can be reduced back to aluminum and iodine under specific conditions.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups, depending on the reagents used. Common reagents for these reactions include halogens, hydrogen iodide, and other reducing or oxidizing agents.
Applications De Recherche Scientifique
Aluminum, iododioctyl- has several scientific research applications:
Chemistry: It is used as a reagent for the cleavage of certain types of bonds, such as C-O and N-O bonds.
Biology: The compound’s reactivity makes it useful in various biological assays and experiments.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of aluminum, iododioctyl- involves its ability to act as a Lewis acid, which allows it to accept electron pairs from other molecules. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Aluminum, iododioctyl- can be compared with other similar compounds, such as:
Aluminum chloride: Similar in structure but contains chlorine instead of iodine. It is also a strong Lewis acid and is used in various chemical reactions.
Aluminum bromide: Contains bromine instead of iodine and has similar reactivity and applications.
Aluminum triiodide: A simpler compound with three iodine atoms bonded to aluminum, used in similar applications but with different reactivity profiles
These comparisons highlight the unique properties of aluminum, iododioctyl-, particularly its reactivity and applications in various fields.
Propriétés
Numéro CAS |
7585-14-0 |
|---|---|
Formule moléculaire |
C16H34AlI |
Poids moléculaire |
380.33 g/mol |
Nom IUPAC |
dioctylalumanylium;iodide |
InChI |
InChI=1S/2C8H17.Al.HI/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
Clé InChI |
AGQPHHBPENBBIO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Al+]CCCCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


